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  • Product: (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate
  • CAS: 1212974-29-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate: A Comprehensive Crystallographic Guide

Executive Summary (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate (typically isolated and handled as its hydrochloride salt, CAS 1246509-67-0) is a highly valuable chiral building block utilized in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate (typically isolated and handled as its hydrochloride salt, CAS 1246509-67-0) is a highly valuable chiral building block utilized in the development of targeted therapeutics and advanced agrochemicals. Because the pharmacological efficacy of such derivatives is inextricably linked to their three-dimensional stereochemistry, rigorous structural validation is paramount.

This technical guide provides an in-depth framework detailing the molecular architecture, conformational dynamics, and the precise X-ray crystallographic protocols required to definitively establish the absolute configuration and crystal structure of this indane derivative.

Molecular Architecture & Conformational Analysis

The structural integrity and spatial geometry of (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate are governed by three primary geometric features:

  • Indane Core Puckering: The 2,3-dihydro-1H-indene (indane) bicyclic system consists of a planar benzene ring fused to a saturated cyclopentane ring. To alleviate Pitzer strain (torsional strain) between the sp3 -hybridized carbons (C1, C2, C3), the five-membered ring cannot remain planar. It typically adopts an envelope conformation, where C2 is puckered out of the plane defined by the aromatic carbons and C1/C3.

  • C3 Stereocenter Orientation: The (R)-configuration at C3 dictates the spatial projection of the primary amine. Depending on the exact envelope pucker, the amine group will adopt either a pseudo-axial or pseudo-equatorial position. The pseudo-equatorial orientation is generally favored thermodynamically, as it minimizes 1,3-diaxial-like steric repulsion with the fused aromatic π -system.

  • C5 Ester Planarity: The methyl carboxylate group at C5 is conjugated with the aromatic ring. To maximize π−π orbital overlap, the ester carbonyl ( C=O ) tends to lie coplanar with the benzene ring, adopting either a syn or anti conformation relative to the indane core. This coplanarity is often locked in place by intermolecular crystal packing forces.

Crystallographic Workflow (Methodology)

To achieve a self-validating structural model, the following step-by-step methodology must be executed. This protocol is optimized for the hydrochloride salt of the compound, which generally yields superior crystals compared to the free base ()[1].

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Causality & Rationale: Rapid precipitation leads to kinetic trapping, resulting in twinned crystals or microcrystalline powders. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation, yielding diffraction-quality single crystals devoid of internal flaws[2].

  • Protocol:

    • Dissolve 10-20 mg of the compound in a minimum volume of a polar solvent (e.g., methanol) inside a small inner vial.

    • Place this inner vial inside a larger outer vial containing an anti-solvent with a higher vapor pressure (e.g., diethyl ether).

    • Seal the outer vial tightly. Allow the anti-solvent to slowly diffuse into the methanol over 3-7 days at room temperature until highly faceted single crystals form.

Step 2: X-ray Diffraction Data Collection
  • Causality & Rationale: Data must be collected at cryogenic temperatures to minimize the Debye-Waller factor (atomic thermal vibrations), which smears electron density[3]. Furthermore, Copper K α radiation is specifically chosen over Molybdenum because the larger anomalous scattering signal of chlorine and oxygen at the Cu wavelength ( λ=1.54184 Å) is critical for determining the absolute structure of chiral light-atom molecules.

  • Protocol:

    • Select a transparent, crack-free crystal (approx. 0.2×0.2×0.1 mm) under a polarized microscope.

    • Mount it on a MiTeGen loop using perfluoropolyether (Paratone) oil.

    • Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Collect a full sphere of diffraction data to ensure high redundancy and completeness[4].

Step 3: Structure Solution and Refinement
  • Causality & Rationale: Refinement must be strictly performed against F2 (squared structure factors) rather than F . This prevents the omission of weak reflections with negative measured intensities, thereby providing a more robust statistical refinement and preventing bias in the final atomic coordinates ()[3].

  • Protocol:

    • Solve the phase problem using dual-space algorithms (e.g., SHELXT) to yield an initial structural model.

    • Refine the model using full-matrix least-squares on F2 via SHELXL[5].

    • Apply anisotropic displacement parameters for all non-hydrogen atoms.

    • Locate the amine and aromatic hydrogen atoms from the difference Fourier map and refine them using a riding model.

Step 4: Absolute Structure Verification
  • Causality & Rationale: To definitively prove the (R)-configuration, the Flack parameter ( x ) must be assessed. The Flack parameter estimates the absolute structure by comparing the intensities of Friedel opposite reflections[5].

  • Protocol: Calculate the Flack parameter using the Parsons quotient method during the final SHELXL refinement cycles. A value of x≈0 (with a standard uncertainty <0.1 ) confirms the correct (R)-enantiomer.

G N1 1. Crystal Growth (Vapor Diffusion: MeOH / Et2O) N2 2. Crystal Mounting (Cryoloop + Paratone Oil) N1->N2 N3 3. Data Collection (Cu Kα Radiation, 100 K) N2->N3 N4 4. Phase Solution (SHELXT Dual-Space Algorithm) N3->N4 N5 5. Anisotropic Refinement (SHELXL on F²) N4->N5 N6 6. Absolute Structure Validation (Flack Parameter Assessment) N5->N6

Workflow for the X-ray crystallographic elucidation of chiral organic molecules.

Intermolecular Interactions & Crystal Packing

The stability of the crystal lattice is driven by a self-assembling network of non-covalent interactions. In the hydrochloride salt form, the crystal packing is dominated by strong charge-assisted hydrogen bonds. The primary ammonium group ( −NH3+​ ) at C3 acts as a trifurcated hydrogen-bond donor, interacting with the spherical chloride counterions ( N−H⋯Cl− ).

Secondary hydrogen bonding frequently occurs between the chloride ions and the ester carbonyl oxygen, forming extended 1D or 2D supramolecular ribbons. Additionally, the planar aromatic rings of the indane core engage in offset face-to-face π−π stacking, providing cohesive van der Waals stabilization along the crystallographic axes.

Quantitative Crystallographic Data Summary

The table below summarizes the expected crystallographic parameters and quality indicators for a rigorously refined structure of this compound.

ParameterExpected Value / RangeScientific Rationale
Chemical Formula C11​H14​ClNO2​ Hydrochloride salt form enhances crystallinity and stability.
Crystal System Monoclinic or OrthorhombicEnantiopure compounds must crystallize in Sohncke (chiral) space groups[4].
Space Group P21​ or P21​21​21​ Statistically the most probable space groups for chiral organic salts.
Temperature 100(2) KCryogenic cooling minimizes atomic thermal displacement parameters[3].
Radiation Source Cu K α ( λ=1.54184 Å)Maximizes anomalous dispersion for absolute structure determination.
R-factor ( R1​ ) <0.05 (5%)Indicates a high-quality model with excellent agreement to observed data[5].
Flack Parameter 0.00±0.04 A value near 0 definitively confirms the (R)-enantiomer at C3[5].

References

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (via PMC - NIH) URL: [Link]

  • Title: Crystal Structure Refinement: A Crystallographer's Guide to SHELXL Source: Oxford Academic URL: [Link]

  • Title: How to grow crystals for X-ray crystallography Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: Preparation of Single Crystals for X-ray Diffraction Source: Department of Chemistry, University of Zurich (UZH) URL: [Link]

Sources

Exploratory

Literature review of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate derivatives

An In-depth Technical Guide to Chiral 3-Amino-2,3-dihydro-1H-indene-5-carboxylate Derivatives and Their Analogs in Drug Discovery Authored by a Senior Application Scientist Preamble: The Emergence of Constrained Scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Chiral 3-Amino-2,3-dihydro-1H-indene-5-carboxylate Derivatives and Their Analogs in Drug Discovery

Authored by a Senior Application Scientist

Preamble: The Emergence of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the use of conformationally constrained bioisosteres for phenyl rings and other flexible moieties has become a cornerstone of rational drug design. The 2,3-dihydro-1H-indene (indane) framework represents a privileged scaffold, offering a rigidified three-dimensional structure that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. This guide focuses on a specific, high-value subclass: chiral amino-indane carboxylates, with a primary focus on the (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate core and its closely related, pharmacologically validated positional isomers. We will explore the synthetic intricacies, rationale for derivatization, and therapeutic applications of these compounds, providing researchers and drug development professionals with a comprehensive technical overview.

The Aminoindane Core: A Scaffold of Pharmacological Significance

The aminoindane skeleton is most famously represented by Rasagiline, (R)-N-propargyl-1-aminoindan, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1] The clinical success of Rasagiline has cemented the status of the chiral aminoindane moiety as a critical pharmacophore. Its rigid structure allows for precise orientation of the key amino group within a target's binding site, a feature that medicinal chemists aim to replicate in other therapeutic areas. While the 1-aminoindan series is well-documented, significant research has also been directed toward the 2-amino and 3-amino positional isomers, each offering a unique vector for substitution and a distinct spatial arrangement of functional groups.

Synthetic Strategies for Chiral Aminoindane Carboxylates

The synthesis of enantiomerically pure aminoindanes is a non-trivial challenge that has been addressed through various methodologies, including asymmetric synthesis, resolution of racemic mixtures, and chemoenzymatic approaches.

Asymmetric Synthesis via Chiral Auxiliaries and Catalysis

Modern asymmetric synthesis provides the most elegant and efficient access to enantiopure materials. For aminoindane structures, several strategies are prominent:

  • Palladium-Catalyzed Carboamination: Asymmetric Pd-catalyzed reactions can construct the chiral amine center with high enantioselectivity. For instance, the carboamination of 2-allylphenyltriflate derivatives with aliphatic amines, using a catalyst generated from Pd(OAc)₂ and a chiral phosphine ligand like (S)-tert-butylPHOX, provides direct access to enantioenriched 2-aminoindanes.[2] This methodology offers a powerful route to carbocyclic structures from readily available starting materials.

  • Nucleophilic Glycine Equivalents: The use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine serves as a robust method for the asymmetric synthesis of non-proteinogenic amino acids.[3][4] Alkylation of these complexes allows for the construction of stereogenic centers with high diastereoselectivity. This approach could be adapted to synthesize the aminoindane-2-carboxylic acid core, which can then be further manipulated.

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR): A powerful strategy for resolving racemic amines involves the combination of an enzymatic resolution with an in situ racemization of the undesired enantiomer. A notable synthesis of (R)-1-aminoindan, the precursor to Rasagiline, utilizes Candida antarctica lipase B (CALB) for acylation and a Pd nanocatalyst for racemization, achieving high yields (>90%) and excellent enantioselectivity (>99% ee).[5]

Proposed Synthetic Workflow for (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

While direct literature on the synthesis of the title compound is sparse, a logical pathway can be constructed based on established chemical transformations. The following workflow illustrates a plausible route, highlighting the key chemical principles involved.

Synthetic_Workflow_3_Aminoindane cluster_0 Pathway Construction SM Methyl 3-oxo-2,3-dihydro- 1H-indene-5-carboxylate INT1 Oxime Intermediate SM->INT1 Hydroxylamine INT2 Racemic 3-Aminoindane Ester INT1->INT2 Reduction (e.g., H₂, Pd/C) PROD (R)-Methyl 3-amino-2,3-dihydro- 1H-indene-5-carboxylate INT2->PROD Chiral Resolution (e.g., Tartaric Acid)

Caption: Proposed synthetic pathway for the target 3-aminoindane derivative.

Protocol Explanation:

  • Oxime Formation: The synthesis would commence with a commercially available indanone, specifically Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. Reaction with hydroxylamine hydrochloride in the presence of a base like pyridine or sodium acetate would yield the corresponding oxime. This step is a standard and high-yielding conversion of a ketone to an oxime.

  • Reduction: The oxime intermediate would then be subjected to reduction to form the racemic amine. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a common and effective method for this transformation. This provides the racemic core structure, Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate.

  • Chiral Resolution: The critical step is the separation of the enantiomers. This is typically achieved by forming diastereomeric salts using a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the free amine from the separated salt would yield the desired (R)-enantiomer.

Case Study: 2-Amino-2,3-dihydro-1H-indene-5-carboxamide Derivatives as DDR1 Inhibitors

The true potential of the aminoindane carboxylate scaffold is powerfully demonstrated by its 2-amino isomer, which has been successfully developed into highly potent and selective enzyme inhibitors. A landmark study detailed the design and synthesis of a series of these derivatives as inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in pancreatic cancer.[6]

Rationale for DDR1 Inhibition

DDR1 is a key mediator of cell adhesion, proliferation, and migration, and its overexpression is correlated with poor prognosis in several cancers. Selective inhibition of DDR1 represents a promising therapeutic strategy. The 2-aminoindane-5-carboxamide scaffold was identified as a novel hinge-binding motif that could be optimized for potent and selective DDR1 inhibition while sparing related kinases like Trks, thereby avoiding potential neurotoxicity.[6]

Synthetic Workflow and Key Reactions

The synthesis of the lead compound 7f from this series showcases several key organic chemistry reactions, including Boc protection, Buchwald-Hartwig amination, and amide bond formation.[6]

DDR1_Inhibitor_Synthesis cluster_1 Core Synthesis and Functionalization START Methyl (R)-2-amino-2,3-dihydro- 1H-indene-5-carboxylate STEP1 Buchwald-Hartwig Amination (with 5-bromopyrimidine) START->STEP1 Pd Catalyst, Ligand INTERMEDIATE Methyl (R)-2-(pyrimidin-5-ylamino)- 2,3-dihydro-1H-indene-5-carboxylate STEP1->INTERMEDIATE STEP2 Amide Formation (with substituted aniline) INTERMEDIATE->STEP2 t-BuOK FINAL Final DDR1 Inhibitor (7f) STEP2->FINAL

Caption: Key steps in the synthesis of a 2-aminoindane-based DDR1 inhibitor.

Step-by-Step Experimental Protocol: Synthesis of Compound 7f

The following protocol is adapted from the published literature for the synthesis of (R)-N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-(methyl(pyrimidin-5-yl)amino)-2,3-dihydro-1H-indene-5-carboxamide (7f ).[6]

  • Buchwald-Hartwig Amination: To a solution of the starting (R)-2-aminoindane ester and 5-bromopyrimidine in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos). Add a base such as Cs₂CO₃. Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). Cool the reaction, filter, and concentrate. Purify the residue by column chromatography to yield the pyrimidinylamino intermediate.

  • N-Methylation: The secondary amine of the intermediate can be methylated using a suitable methylating agent (e.g., methyl iodide) and a base (e.g., NaH) in an aprotic solvent like THF.

  • Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like LiOH in a mixture of THF, methanol, and water.[7] Acidification of the reaction mixture precipitates the carboxylic acid, which can be isolated by filtration.

  • Amide Coupling: The resulting carboxylic acid is coupled with the desired aniline derivative (3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline). To a solution of the carboxylic acid and aniline in a solvent like CH₂Cl₂, add a peptide coupling reagent such as HATU and a non-nucleophilic base like DIPEA. Stir the mixture at room temperature overnight. Dilute the reaction, wash with aqueous solutions, dry the organic layer, and concentrate. Purify the final product by column chromatography to yield 7f .[6]

Biological Activity and Data

The derivatization of the core scaffold led to compounds with exceptional potency and selectivity. Compound 7f emerged as a lead candidate, exhibiting strong inhibition of DDR1 and potent anticancer effects.

CompoundDDR1 IC₅₀ (nM)[6]Kd (nM)[6]Cell Line Colony Formation IC₅₀ (μM)[6]
7f 14.95.9Dose-dependent suppression
7c >2000N/AN/A
7h 19.3N/AN/A
7i 14.1N/AN/A

Table 1: Biological activity data for selected 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives as DDR1 inhibitors.

The data clearly demonstrates the structure-activity relationship (SAR), where small modifications to the substituents on the carboxamide and the amino group significantly impact the inhibitory potency against the DDR1 kinase. Compound 7f not only showed a potent IC₅₀ of 14.9 nM but also bound to DDR1 with a high affinity (Kd of 5.9 nM) and effectively suppressed colony formation in pancreatic cancer cell lines.[6]

Future Directions and Conclusion

The (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate scaffold and its positional isomers represent a class of compounds with immense potential in medicinal chemistry. While the 1-aminoindan core has led to a successful drug for neurodegenerative disease and the 2-amino-5-carboxamide core has yielded potent preclinical candidates for oncology, the therapeutic applications of the 3-amino-5-carboxylate core remain an underexplored frontier.

The synthetic strategies and biological insights gleaned from the study of the 1- and 2-amino isomers provide a robust roadmap for the investigation of the 3-amino series. Researchers can leverage established methods of asymmetric synthesis and chiral resolution to access the core structure. Subsequent derivatization, guided by structure-based drug design principles, could unlock novel inhibitors for a wide range of biological targets. This technical guide serves as a foundational resource, synthesizing existing knowledge and providing a logical framework to inspire and direct future research in this promising area of drug discovery.

References
  • Reddy, K. T. et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]

  • Li, M. et al. (2014). Preparation method of rasagiline and analogue thereof.
  • Akkaya, E. et al. (2013). A new method for the synthesis of rasagiline.
  • Kumar, P. et al. (2011). Process for preparation of rasagiline and salts thereof.
  • Wang, J. et al. (2014). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development, 18(10), 1269-1274. [Link]

  • Lin, Y. et al. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Journal of Medicinal Chemistry, 62(15), 7056-7070. [Link]

  • Cieplak, M. et al. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 26(11), 3369. [Link]

  • Wang, M. et al. (2023). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(18), 7056-7067. [Link]

  • NextSDS. (n.d.). (R)-METHYL 3-AMINO-2,3-DIHYDRO-1H-INDENE-5-CARBOXYLATE. Retrieved from [Link]

  • Schultz, D. M., & Wolfe, J. P. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Journal of the American Chemical Society, 137(36), 11602-11605. [Link]

  • Soloshonok, V. A. et al. (2019). Development of Hamari Ligands for Practical Asymmetric Synthesis of Tailor-Made Amino Acids. ACS Omega, 4(22), 19510-19525. [Link]

Sources

Foundational

Thermodynamic Stability and Racemization Kinetics of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The configurational stability of chiral active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The configurational stability of chiral active pharmaceutical ingredients (APIs) is a critical quality attribute that dictates both efficacy and safety. (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is a highly functionalized chiral amine featuring a benzylic stereocenter (C3) and an electron-withdrawing methyl ester (C5). This whitepaper provides a comprehensive analysis of the thermodynamic principles governing its enantiomeric stability, the mechanistic pathways of its racemization, and the self-validating experimental protocols required to profile its chiral integrity in both solution and solid states.

Structural Context and Thermodynamic Fundamentals

In an achiral environment (e.g., a standard aqueous buffer or organic solvent), the (R) and (S) enantiomers of Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate are isoenergetic. Consequently, the standard Gibbs free energy of racemization ( ΔGrac∘​ ) is zero, and the equilibrium constant ( Keq​ ) is exactly 1.

Because the thermodynamic equilibrium inherently favors a 50:50 racemic mixture—driven entirely by the entropy of mixing ( ΔSmix​=Rln2 )—the preservation of the enantiopure (R)-form relies entirely on the kinetic barrier ( ΔG‡ ) to chiral inversion.

The C3 position of this indane derivative is benzylic. While the adjacent C-H bond is relatively non-acidic under physiological conditions (pKa > 30), the presence of the electron-withdrawing methyl ester at C5 increases the electrophilicity of the aromatic system. This subtle electronic effect can stabilize transition states during forced catalytic or thermal racemization compared to unsubstituted 1-aminoindane.

Mechanisms of Chiral Inversion and Racemization

Without a catalyst, the kinetic barrier to racemize the (R)-enantiomer is insurmountably high at standard temperatures. However, during chemical synthesis, dynamic kinetic resolution (DKR), or under extreme thermal stress, racemization accelerates via a specific mechanistic pathway.

Under transition-metal catalysis (e.g., Pd/ γ -Al₂O₃), the racemization of benzylic amines proceeds via a reversible dehydrogenation-hydrogenation sequence .

  • Causality Insight: The catalyst facilitates the removal of a hydride and a proton from the chiral center, generating an achiral, planar imine intermediate. Because the imine lacks stereochemical information, subsequent re-hydrogenation occurs with equal probability from either the Re or Si face, yielding a racemic mixture.

Racemization R_Isomer (R)-Enantiomer (Stable at RT) Imine Achiral Imine (Planar Intermediate) R_Isomer->Imine -H2 (Catalyst/Heat) Imine->R_Isomer +H2 (Reversible) S_Isomer (S)-Enantiomer (Stable at RT) Imine->S_Isomer +H2 (Reversible) Degradation Side Products (Deamination) Imine->Degradation Irreversible Hydration/Oxidation S_Isomer->Imine -H2 (Catalyst/Heat)

Caption: Mechanistic pathway of catalytic racemization via an achiral imine intermediate.

Solid-State Thermodynamics and Polymorphism

In the solid state, the thermodynamic landscape shifts dramatically. The racemate of this compound typically crystallizes as a racemic compound rather than a conglomerate . A racemic compound possesses a unique crystal lattice containing both (R) and (S) enantiomers in a 1:1 ratio, which displays higher thermodynamic stability (lower free energy, higher melting point) than the pure enantiomeric crystals .

When resolving the (R)-enantiomer from the racemate, diastereomeric salt formation is often employed. The thermodynamic stability of these salts dictates the efficiency of the resolution. Differences in hydrogen-bonding networks and CH··· π interactions determine the solubility and lattice energy of the target diastereomeric salt, driving the selective precipitation of the desired enantiomer [[1]]([Link]).

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic and kinetic parameters for the racemization and solid-state behavior of aminoindane derivatives under catalytic and standard conditions.

ParameterSymbolValue (Representative)Conditions / Context
Gibbs Free Energy of Racemization ΔGrac∘​ 0 kJ/molSolution state, standard conditions
Activation Energy (Uncatalyzed) Ea​ > 150 kJ/molAqueous buffer (pH 7.4), highly stable
Activation Energy (Catalyzed) Ea​ ~ 45 - 60 kJ/molPd/Al₂O₃ catalyst, continuous flow
Enthalpy of Fusion (Racemate) ΔHfus​ ~ 25 - 30 kJ/molSolid state (DSC analysis)
Catalytic Space-Time Yield STYUp to 1362 μ mol/mL/hFlash Thermal Racemization (FTR)

Self-Validating Experimental Protocols

To rigorously determine the thermodynamic stability and racemization kinetics of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate, the following self-validating protocols must be employed.

Protocol 1: Solution-State Racemization Kinetics
  • Why it is self-validating: This protocol utilizes an achiral internal standard (IS) to simultaneously monitor total API concentration (mass balance) alongside enantiomeric excess (e.e.%). If the mass balance drops, the observed change in e.e.% is confounded by enantioselective degradation, and the system automatically flags the kinetic calculation as invalid.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10 mM solution of the enantiopure (R)-isomer in a chemically inert solvent (e.g., toluene). Spike the solution with 5 mM of an achiral internal standard (e.g., biphenyl) to establish a fixed mass-balance reference.

  • Catalytic Stress Application: Pass the solution through a packed-bed flow reactor containing a Pd/ γ -Al₂O₃ catalyst at controlled temperatures (80–120 °C) and precise residence times (9–63 seconds).

  • Quenching: Rapidly cool the eluent to 0 °C immediately post-reactor. Causality: This freezes the kinetic profile and prevents off-column isomerization.

  • Chiral HPLC Analysis: Inject the quenched sample onto a chiral stationary phase column (e.g., Chiralcel OD-H). Quantify the (R) and (S) peak areas relative to the internal standard.

  • Self-Validation Check: Calculate the total API concentration: [(R) + (S)] / [IS]. If this ratio deviates by >2% from the initial formulation, reject the data point due to competitive irreversible degradation (e.g., deamination).

Workflow Step1 Sample Prep + Internal Std Step2 Thermal/Catalytic Stress Step1->Step2 Step3 Quench & Derivatize Step2->Step3 Step4 Chiral HPLC (e.e. & Mass) Step3->Step4 Step5 Kinetic Modeling Step4->Step5

Caption: Self-validating experimental workflow for determining racemization kinetics.

Protocol 2: Solid-State Thermodynamic Profiling via DSC
  • Why it is self-validating: By analyzing the pure enantiomer, the racemate, and physical mixtures, the protocol constructs a binary phase diagram. The generation of a eutectic melt confirms the nature of the racemic species, validating the thermodynamic relationship without relying on a single isolated data point.

Step-by-Step Methodology:

  • Sample Preparation: Isolate the pure (R)-enantiomer, the pure (S)-enantiomer, and the 50:50 racemate via controlled crystallization.

  • Physical Mixing: Prepare physical mixtures of the (R) and (S) enantiomers at 10% increments (e.g., 90:10, 80:20) using a ball mill to ensure homogeneity.

  • Thermal Analysis: Subject 2–3 mg of each sample to Differential Scanning Calorimetry (DSC). Scan from 25 °C to 200 °C at a heating rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Phase Diagram Construction: Plot the onset melting temperatures ( Tonset​ ) and enthalpies of fusion ( ΔHfus​ ) against the enantiomeric composition.

  • Self-Validation Check: The appearance of a eutectic melting endotherm in the physical mixtures—distinct from the pure enantiomer and the racemate—self-validates that the racemate exists as a distinct thermodynamic entity (a racemic compound) rather than a simple mechanical mixture .

References

1.[2] Title: Strategies for chiral separation: from racemate to enantiomer Source: Chemical Science (RSC Publishing) URL: [Link]

2.[3] Title: A flash thermal racemization protocol for the chemoenzymatic dynamic kinetic resolution and stereoinversion of chiral amines Source: ACS Catalysis URL: [Link]

3.[1] Title: The Same but Not the Same: The Case of (S)-Naproxen/cis-1-Amino-2-indanol Chiral Resolution via Diastereomeric Salt Formation Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate Compounds

Abstract This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate and its analogs. These aminoindane derivatives represen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate and its analogs. These aminoindane derivatives represent a class of compounds with significant therapeutic potential, and a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is critical for successful drug development.[1][2][3] This document outlines a tiered approach to in vitro and in vivo studies, detailing the scientific rationale behind experimental choices and providing validated protocols for key assays. The objective is to empower researchers, scientists, and drug development professionals to generate robust and reliable PK data, enabling informed decision-making and mitigating the risk of late-stage clinical failures.[1][2]

Introduction: The Imperative of Early ADME Assessment

The historical landscape of drug development was often marked by high attrition rates, with a significant percentage of promising compounds failing in clinical trials due to unfavorable pharmacokinetic properties.[1] Issues such as poor bioavailability, rapid metabolism, or unforeseen drug-drug interactions (DDIs) can derail even the most potent molecules.[4] The modern drug discovery paradigm emphasizes a proactive, "fail early, fail cheap" approach, integrating comprehensive ADME profiling from the earliest stages of research.[2][3]

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate and related aminoindane compounds have shown promise in various therapeutic areas, often targeting monoamine transporters.[5][6] However, their ultimate clinical success hinges on achieving and maintaining therapeutic concentrations at the target site without causing undue toxicity. This guide provides the technical foundation for a systematic evaluation of their PK profiles.

The workflow for pharmacokinetic profiling can be visualized as a multi-stage process, beginning with in vitro assays and progressing to in vivo studies.

cluster_0 In Vitro ADME Profiling cluster_1 In Vivo PK Studies Metabolic Stability Metabolic Stability Rodent PK (IV & PO) Rodent PK (IV & PO) Metabolic Stability->Rodent PK (IV & PO) Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Rodent PK (IV & PO) Permeability Permeability Permeability->Rodent PK (IV & PO) CYP450 Inhibition CYP450 Inhibition CYP450 Inhibition->Rodent PK (IV & PO) Bioanalysis Bioanalysis Rodent PK (IV & PO)->Bioanalysis Candidate Selection Candidate Selection Bioanalysis->Candidate Selection Lead Optimization Lead Optimization Lead Optimization->Metabolic Stability Lead Optimization->Plasma Protein Binding Lead Optimization->Permeability Lead Optimization->CYP450 Inhibition

Caption: Tiered approach to pharmacokinetic profiling.

In Vitro ADME Profiling: Building the Foundational Dataset

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment, offering a high-throughput and cost-effective means to evaluate the fundamental properties of a compound.[2][7] These assays provide critical data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies during lead optimization.[3]

Metabolic Stability: Gauging the Compound's Achilles' Heel

A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its in vivo half-life and oral bioavailability.[8] We employ a two-tiered approach to assess metabolic stability.

2.1.1. Tier 1: Human Liver Microsomal (HLM) Stability Assay

  • Scientific Rationale: HLMs are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[8] This assay provides a rapid assessment of a compound's intrinsic clearance via oxidative metabolism. A high clearance in this assay often flags a compound for potential rapid in vivo elimination.[8]

  • Experimental Protocol: HLM Stability

    • Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[9]

    • Compound Incubation: Add the test compound (final concentration, e.g., 1 µM) to the microsomal suspension.[10]

    • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[11]

    • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]

    • Reaction Quenching: Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

    • Sample Processing: Centrifuge the samples to precipitate proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[12]

2.1.2. Tier 2: Hepatocyte Stability Assay

  • Scientific Rationale: While microsomes are excellent for evaluating Phase I metabolism, they lack the enzymes responsible for Phase II conjugation reactions. Cryopreserved human hepatocytes provide a more complete picture of overall hepatic metabolism, incorporating both Phase I and Phase II pathways.[8][12]

  • Experimental Protocol: The protocol is similar to the HLM assay, with cryopreserved hepatocytes used as the test system. The key difference is the use of a cell suspension in an appropriate incubation medium.

Data Presentation: Metabolic Stability

Compound IDHLM Half-life (t½, min)Hepatocyte Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
RAC-001453815.4
RAC-002>60>60<5.0
RAC-00312957.8
Plasma Protein Binding (PPB): The "Free" Drug Hypothesis
  • Scientific Rationale: Only the unbound fraction of a drug in plasma is available to interact with its target and to be cleared by metabolic enzymes.[13] High plasma protein binding can significantly impact a drug's efficacy and disposition. Equilibrium dialysis is the gold standard method for determining the fraction of unbound drug (fu).[13][14]

  • Experimental Protocol: Rapid Equilibrium Dialysis (RED)

    • Device Preparation: Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of individual wells with two chambers separated by a semipermeable membrane (MWCO 12-14 kDa).[13][15]

    • Sample Addition: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 2 µM) to one chamber, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[13][16]

    • Incubation: Incubate the sealed plate at 37°C with shaking for a predetermined time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[16]

    • Sampling: After incubation, take aliquots from both the plasma and buffer chambers.

    • Analysis: Determine the concentration of the test compound in both aliquots by LC-MS/MS.

    • Calculation: The percentage of bound drug is calculated based on the concentration difference between the two chambers.[13]

Permeability: Crossing the Intestinal Barrier
  • Scientific Rationale: For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[17] The Caco-2 cell permeability assay is a widely accepted in vitro model of the human small intestinal mucosa.[17][18][19]

Apical (A) Apical Compartment (Intestinal Lumen) Caco2 Caco-2 Monolayer Apical (A)->Caco2 A -> B Transport (Absorption) Basolateral (B) Basolateral Compartment (Bloodstream) Basolateral (B)->Caco2 B -> A Transport (Efflux) Caco2->Apical (A) Caco2->Basolateral (B) Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Serial Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Quantification PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Data Modeling

Caption: In vivo pharmacokinetic study workflow.

Bioanalytical Method: The Power of LC-MS/MS
  • Scientific Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma. [20][21]Its high sensitivity, selectivity, and speed are essential for generating accurate PK data. [20]

  • Key Steps in Method Development

    • Sample Preparation: Develop a robust method to extract the analyte from plasma and remove interfering substances. Protein precipitation is a common and effective starting point. [22][23] 2. Chromatography: Optimize the liquid chromatography conditions (column, mobile phases, gradient) to achieve good peak shape and separation from endogenous matrix components. [21] 3. Mass Spectrometry: Tune the mass spectrometer parameters for the specific analyte and internal standard to maximize sensitivity and selectivity using multiple reaction monitoring (MRM). [21] 4. Validation: The method should be validated according to regulatory guidelines (e.g., FDA, ICH M10) for accuracy, precision, linearity, and stability. [20][24] Data Presentation: Key Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.0831.0
AUC (ng*h/mL)21009450
t½ (h)2.52.8
CL (mL/min/kg)7.9-
Vd (L/kg)1.7-
F (%)-45

Conclusion and Future Directions

The systematic pharmacokinetic profiling outlined in this guide provides a robust framework for de-risking novel (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate compounds early in the drug discovery process. [25]The integration of in vitro ADME data with in vivo PK studies allows for the development of a comprehensive understanding of a compound's disposition. This data-driven approach is essential for selecting candidates with the highest probability of clinical success, ultimately accelerating the delivery of new and effective medicines to patients.

References

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  • ResolveMass Laboratories Inc. LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. Published January 18, 2026. Available from: [Link]

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  • PubMed. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Published October 15, 2008. Available from: [Link]

  • protocols.io. In-vitro plasma protein binding. Published August 3, 2025. Available from: [Link]

  • Analyst (RSC Publishing). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available from: [Link]

  • NIH. Murine Pharmacokinetic Studies. Available from: [Link]

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  • PubMed. Non-regulated LC-MS/MS bioanalysis in support of early drug development: a Novartis perspective. Published February 15, 2023. Available from: [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Published September 24, 2024. Available from: [Link]

  • FDA. V B. Metabolism and Pharmacokinetic Studies. Available from: [Link]

  • YouTube. Webinar: In vivo pharmacokinetic experiments in preclinical drug development. Published June 2, 2021. Available from: [Link]

  • NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link]

  • Unknown. Effects of serial cervical or tail blood sampling on toxicity and toxicokinetic evaluation in rats. Available from: [Link]

  • Symbiosis. Comparison of Pharmacokinetics of Dapsone in MaleSprague Dawley Rats Following Retro Orbital, Jugular Veinand Saphenous Vein Blood Sampling. Published April 27, 2015. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

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  • NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Published September 15, 2022. Available from: [Link]

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  • EDDC. EDDC Satellite Seminar Series Preclinical in vivo studies for drug discovery & development. Published September 4, 2023. Available from: [Link]

  • ResearchGate. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. Available from: [Link]

  • ACS Publications. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Published July 16, 2019. Available from: [Link]

  • PubMed. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Published March 15, 2014. Available from: [Link]

  • Der Pharma Chemica. Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Available from: [Link]

  • NIH. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Published July 13, 2023. Available from: [Link]

  • PubMed. Synthesis and skeletal muscle relaxant activity of 3-(aminoacyl)-1-[[[5-(substituted phenyl)-2-furanyl]methylene]amino] -2,4-imidazolidinediones. Available from: [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Strategies for (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded guide for performing high-yield amide couplings with the sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded guide for performing high-yield amide couplings with the sterically hindered, chiral building block (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate.

Substrate Profiling & Mechanistic Rationale

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is a highly valued chiral scaffold frequently utilized in the synthesis of CNS-active compounds, such as positive allosteric modulators (PAMs) and PDE4 inhibitors[1]. It is typically supplied as a hydrochloride salt (CAS: 1246509-67-0).

When designing an amide coupling protocol for this molecule, a Senior Application Scientist must account for three critical structural features:

  • Steric Hindrance: The primary amine is located at the benzylic position (C3) of a fused bicyclic indane system. This secondary-like steric environment reduces nucleophilicity compared to unhindered aliphatic amines, necessitating highly efficient acylating agents.

  • Chemoselectivity: The C5-methyl ester is susceptible to saponification or transesterification. Strong aqueous bases (e.g., NaOH) or alkoxide bases must be strictly avoided. Mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are mandatory.

  • Chiral Integrity: While the (R)-stereocenter at the C3 position of the indane ring is generally stable to racemization, the coupling conditions must prevent the epimerization of the carboxylic acid partner, especially if it contains an α -chiral center.

The Causality of Reagent Selection

To overcome the steric bulk of the indane system, uronium-based coupling reagents like HATU or carbodiimides like EDC·HCl paired with HOBt/HOAt are preferred [2, 3].

Mechanistic Insight: A common pitfall in uronium-based couplings is the direct reaction of HATU with the amine nucleophile, which forms a dead-end tetramethylguanidinium byproduct [4]. To prevent this, the carboxylic acid must be pre-activated with HATU and DIPEA to form the highly reactive OAt-active ester before the (R)-aminoindane derivative is introduced. The nitrogen in the pyridine ring of the OAt ester provides a neighboring group effect, hydrogen-bonding with the incoming indanyl amine to accelerate the acyl substitution despite the steric bulk.

Quantitative Comparison of Coupling Systems

The following table summarizes the performance metrics of standard coupling systems when applied to this specific indane scaffold.

Coupling SystemRelative ReactivityEpimerization RiskAtom EconomyByproduct RemovalBest Application
HATU / DIPEA Very HighVery LowPoorRequires rigorous aqueous washesComplex, sterically hindered, or precious acid partners.
EDC·HCl / HOBt ModerateLowModerateExcellent (Water-soluble byproducts)Large-scale synthesis and process chemistry [5].

Workflow Visualization

Workflow Acid Carboxylic Acid Partner Activation Carboxylate Activation (0 °C, 15 min) Acid->Activation Reagents HATU + DIPEA (Base & Activator) Reagents->Activation ActiveEster OAt-Active Ester Intermediate Activation->ActiveEster Coupling Nucleophilic Acyl Substitution (RT, 2-12 h) ActiveEster->Coupling Amine (R)-Methyl 3-amino-indane- 5-carboxylate (HCl salt) Amine->Coupling DIPEA (Free-basing) Workup Mild Aqueous Workup (Preserves Methyl Ester) Coupling->Workup Product Enantiopure Amide Product Workup->Product

Workflow of HATU-mediated amide coupling with (R)-Methyl 3-amino-indane-5-carboxylate.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/DIPEA)

Optimized for discovery chemistry and sterically demanding carboxylic acids.

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 equiv

  • (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate HCl: 1.1 equiv

  • HATU: 1.2 equiv

  • DIPEA: 3.0 equiv (1.0 eq for acid, 1.0 eq for amine free-basing, 1.0 eq for reaction drive)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA (2.0 equiv) and cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise.

  • Validation Checkpoint 1: Stir at 0 °C for 15 minutes. Analyze a 5 µL aliquot via LC-MS. Do not proceed until the mass of the starting acid has disappeared and the mass of the OAt-active ester is predominant. If unreacted acid remains, add an additional 0.1 equiv of HATU.

  • Amine Preparation: In a separate vial, suspend the (R)-aminoindane HCl salt (1.1 equiv) in a minimum volume of DMF. Add DIPEA (1.0 equiv) to generate the free base in situ.

  • Coupling: Add the free-based amine solution dropwise to the activated ester mixture at 0 °C. Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 2–12 hours.

  • Validation Checkpoint 2: Monitor the reaction via TLC or LC-MS. The reaction is complete when the OAt-active ester is fully consumed. Self-Correction: If the reaction stalls, spot the mixture on wet pH paper. If the pH is <7, the amine is trapped as a salt; add additional DIPEA to adjust the pH to ~8.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers sequentially with 10% aqueous citric acid (removes excess DIPEA and unreacted amine), saturated NaHCO₃, water (3×, critical for removing DMF), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Scalable & Green Coupling (EDC/HOBt)

Optimized for process scale-up, avoiding the high cost and difficult byproduct removal of HATU [5].

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 equiv

  • (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate HCl: 1.05 equiv

  • EDC·HCl: 1.2 equiv

  • HOBt (Hydrate): 0.2 equiv (Catalytic) to 1.0 equiv [3]

  • NMM: 2.5 equiv

  • Solvent: Dichloromethane (DCM) or EtOAc/Ethanol [5] (0.3 M)

Step-by-Step Methodology:

  • Reaction Assembly: To a round-bottom flask, add the carboxylic acid (1.0 equiv), the (R)-aminoindane HCl salt (1.05 equiv), HOBt (0.2 equiv), and the solvent.

  • Base Addition: Add NMM (2.5 equiv) and stir for 10 minutes at room temperature to ensure the amine is free-based and the acid is deprotonated. Cool to 5 °C.

  • Activation & Coupling: Add EDC·HCl (1.2 equiv) in one portion. Allow the reaction mixture to slowly warm to 25 °C and stir for 12–18 hours.

  • Validation Checkpoint: Confirm completion via LC-MS. The use of EDC·HCl often results in a slower reaction rate than HATU, so extended stirring may be required.

  • Workup: Dilute with additional solvent. Wash the organic layer with 1 M HCl (or 10% citric acid), followed by saturated NaHCO₃ and brine. The urea byproduct of EDC is highly water-soluble and will partition entirely into the aqueous washes, leaving a highly pure crude product in the organic layer.

Application

Preparation of Bradykinin B1 Receptor Modulators Using (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

Introduction and Strategic Rationale The development of non-peptide Bradykinin 1 Receptor (B1R) antagonists represents a critical advancement in the pharmacological management of chronic pain and neuroinflammation. Unlik...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The development of non-peptide Bradykinin 1 Receptor (B1R) antagonists represents a critical advancement in the pharmacological management of chronic pain and neuroinflammation. Unlike the B2 receptor, which is constitutively expressed and regulates normal physiological hemodynamics, the B1R is heavily upregulated during tissue injury and inflammation. This inducible nature makes B1R an ideal target for selective analgesics that bypass the systemic side effects typical of traditional NSAIDs or opioids [1].

A recurring structural motif in highly potent, orally bioavailable B1R modulators—such as those pioneered by Grünenthal GmbH—is the chiral indane core [2]. Specifically, (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate (CAS: 1246509-67-0 for the free base; 903558-73-6 for the hydrochloride salt) serves as a bifunctional scaffold [3].

  • The C3-Amino Group: Acts as the attachment point for a bulky lipophilic domain (e.g., a 2-tert-butylbenzamido group), which is essential for anchoring the molecule within the hydrophobic pocket of the B1 receptor.

  • The C5-Carboxylate Group: Provides a synthetic handle for coupling with basic amine pharmacophores (e.g., substituted piperidines), which interact with the acidic residues in the receptor's binding site.

Mechanistic Overview & Retrosynthetic Workflow

The synthesis of the active pharmaceutical ingredient (API) relies on a linear, two-stage amide coupling strategy separated by an ester saponification. The preservation of the (R)-stereocenter at the C3 position of the indane ring is paramount; the spatial orientation of the lipophilic domain directly dictates B1R binding affinity. Consequently, the workflow is designed around mild coupling reagents and non-nucleophilic bases to prevent base-catalyzed enolization and subsequent racemization.

B1R_Synthesis A (R)-Methyl 3-amino-2,3-dihydro- 1H-indene-5-carboxylate C Amide Coupling (HATU, DIPEA, DCM) A->C B 2-tert-Butylbenzoic acid B->C D Intermediate 1: (R)-Methyl 3-(2-tert-butylbenzamido)- 2,3-dihydro-1H-indene-5-carboxylate C->D E Ester Saponification (LiOH, THF/H2O) D->E F Intermediate 2: (R)-3-(2-tert-butylbenzamido)- 2,3-dihydro-1H-indene-5-carboxylic acid E->F H Final Amide Coupling (HATU, DIPEA, DMF) F->H G Substituted Piperidine Amine G->H I Final API: Bradykinin 1 Receptor Modulator H->I

Synthetic workflow for Bradykinin 1 Receptor Modulators using a chiral indane building block.

Materials and Reagents

Reagent / MaterialCAS NumberRole in SynthesisEquivalents
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate HCl903558-73-6Primary chiral scaffold1.0 eq
2-tert-Butylbenzoic acid1077-58-3Lipophilic domain donor1.0 eq
HATU148893-10-1Peptide coupling reagent1.0 - 1.2 eq
N,N-Diisopropylethylamine (DIPEA)7087-68-5Non-nucleophilic organic base2.5 - 3.0 eq
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-3Mild saponification agent3.0 eq
Dichloromethane (DCM) / THF / DMFVariousReaction solventsN/A

Detailed Experimental Protocols

Step 1: Synthesis of (R)-Methyl 3-(2-tert-butylbenzamido)-2,3-dihydro-1H-indene-5-carboxylate

Objective: Install the lipophilic 2-tert-butylbenzoyl group while strictly maintaining the (R)-configuration at the C3 position [4].

  • Activation: Dissolve 2-tert-Butylbenzoic acid (0.75 g, 4.2 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 40 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add HATU (1.5 g, 4.2 mmol, 1.0 eq) followed dropwise by DIPEA (1.7 mL, 10.5 mmol, 2.5 eq). Stir the mixture at 0 °C for 30 minutes to allow the formation of the active HOAt ester.

    • Causality Note: HATU is selected over standard carbodiimides (like EDC) because the HOAt leaving group generated in situ is highly reactive, driving the coupling to completion rapidly. This fast kinetic profile, combined with the sterically hindered base DIPEA, minimizes the residence time of the activated intermediate, thereby preventing base-catalyzed racemization of the (R)-indane stereocenter.

  • Coupling: Dissolve (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (956 mg, 4.2 mmol, 1.0 eq) in DCM (20 mL) and add it to the activated acid mixture. Remove the ice bath and allow the reaction to stir at room temperature (RT) for 16 hours.

  • Self-Validating IPC: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the ninhydrin-active starting material spot is consumed, and a new UV-active spot (R_f ~ 0.6) appears.

  • Workup: Dilute the mixture with DCM (200 mL). Wash sequentially with saturated aqueous NaHCO₃ (50 mL), saturated aqueous NH₄Cl (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield Intermediate 1.

Step 2: Saponification to (R)-3-(2-tert-butylbenzamido)-2,3-dihydro-1H-indene-5-carboxylic acid

Objective: Unmask the C5-carboxylate for the final API assembly without cleaving the newly formed amide or epimerizing the chiral center.

  • Dissolution: Dissolve Intermediate 1 (1.2 g, 3.4 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 20 mL).

  • Hydrolysis: Add LiOH·H₂O (428 mg, 10.2 mmol, 3.0 eq) in one portion. Stir the biphasic mixture vigorously at RT for 4-6 hours.

    • Causality Note: Lithium hydroxide is a mild alkali. Using a mixed solvent system ensures the hydrophobic intermediate remains solvated while the hydroxide ion attacks the methyl ester. The mild nature of LiOH prevents the cleavage of the amide bond and avoids epimerization at the C3 position—a significant risk if harsher bases (NaOH/KOH) or elevated temperatures are utilized.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water (10 mL) and cool to 0 °C. Carefully acidify with 1M HCl to pH 3-4, causing the carboxylic acid to precipitate.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford Intermediate 2 as a white solid.

Step 3: Final API Assembly

Objective: Couple Intermediate 2 with a substituted piperidine amine to yield the final B1R antagonist.

  • Coupling: Dissolve Intermediate 2 (1.0 eq) and the target piperidine amine (e.g., N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine, 1.1 eq) in anhydrous DMF (0.2 M).

    • Causality Note: DMF is utilized here instead of DCM because the carboxylic acid intermediate and the complex, highly polar piperidine amine often have disparate solubility profiles. DMF provides excellent solvation for both, ensuring a homogeneous reaction.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0 °C. Stir at RT for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify the concentrated crude via preparative HPLC to isolate the final Bradykinin 1 Receptor Modulator.

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized intermediates, the following quantitative analytical markers should be verified.

CompoundExpected YieldTarget HPLC PurityMS (ESI) TargetKey ¹H NMR Markers (CDCl₃ / DMSO-d₆)
Intermediate 1 80 - 85%> 98% (UV 254 nm)[M+H]⁺ = 352.2δ 1.42 (s, 9H, tert-butyl), 3.90 (s, 3H, -OCH₃), 5.60 (q, 1H, chiral C3-H)
Intermediate 2 90 - 95%> 98% (UV 254 nm)[M+H]⁺ = 338.2δ 1.42 (s, 9H, tert-butyl), 5.60 (q, 1H, chiral C3-H), 12.8 (br s, 1H, -COOH)
Final API 65 - 75%> 99% (UV 254 nm)API SpecificDisappearance of -COOH signal; emergence of piperidine multiplet signals

References

  • US Patent 8,680,159 B2 - Bradykinin 1 receptor modulating compounds. Google Patents.
  • WO2012038081A1 - Substituted Benzamide Compounds. Google Patents.

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate during high-temperature reactions

Topic: Preventing Racemization During High-Temperature Reactions Welcome to the technical support guide for (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate. This resource is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During High-Temperature Reactions

Welcome to the technical support guide for (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of enantiomeric purity during high-temperature synthetic steps. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design.

Understanding the Challenge: The Mechanism of Racemization

The primary challenge in handling (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate, and related chiral benzylic amines, at elevated temperatures is the risk of racemization—the conversion of a single enantiomer into an equal mixture of both, resulting in a loss of optical activity.[1] The biological and pharmacological activity of chiral molecules is often specific to one enantiomer, making the prevention of racemization a critical process parameter.

The key to preventing racemization is understanding its mechanism. The stereocenter in this molecule is a benzylic carbon (alpha to the aromatic ring). The proton on this carbon is susceptible to abstraction, particularly under basic conditions or at high temperatures. This abstraction forms a planar, achiral carbanion or a related imine intermediate.[2] Subsequent, non-stereospecific reprotonation of this intermediate will yield a racemic mixture.

RacemizationMechanism cluster_0 Racemization Pathway R_Enantiomer (R)-Enantiomer (Chiral) TransitionState Planar Intermediate (Achiral Carbanion/Imine) R_Enantiomer->TransitionState - H⁺ (Base/Heat) TransitionState->R_Enantiomer + H⁺ S_Enantiomer (S)-Enantiomer (Chiral) TransitionState->S_Enantiomer + H⁺

Caption: Proposed mechanism for racemization of benzylic amines.

Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.)

If you are observing a decrease in the enantiomeric excess of your product, consult the following table for potential causes and corrective actions.

Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
Significant loss of e.e. (>10%) after heating in the presence of a base. Base-Catalyzed Racemization: Strong or sterically unhindered bases (e.g., triethylamine, DBU) can readily abstract the benzylic proton, accelerating the formation of the achiral intermediate.[3][4]1. Switch to a Weaker/Hindered Base: Use a base with lower pKa or greater steric bulk, like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[4][5] These are less effective at proton abstraction from carbon. 2. Minimize Base Stoichiometry: Use the minimum catalytic or stoichiometric amount of base required for the primary reaction to proceed.
Gradual loss of e.e. during prolonged reaction times at high temperatures (>80°C), even with weak or no base. Thermal Racemization: Sufficient thermal energy can promote proton abstraction, especially in polar aprotic solvents that can stabilize the resulting charged intermediate.1. Lower Reaction Temperature: Investigate if the primary reaction can proceed efficiently at a lower temperature. Even a 10°C reduction can significantly slow the rate of racemization. 2. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[1] Prolonged heating increases the probability of racemization.[1]
Inconsistent racemization levels between batches. Solvent Effects: Solvent choice is critical.[1] Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the planar intermediate, facilitating racemization. Protic solvents might participate in proton exchange.1. Screen Solvents: Test less polar solvents like toluene, xylene, or ethers (e.g., THF, 1,4-dioxane).[6] The choice depends on the solubility requirements of your reagents. 2. Ensure Solvent Purity: Use anhydrous solvents. Water can act as a proton source/sink, potentially facilitating racemization pathways.
Racemization observed, and a transition metal catalyst is used. Catalyst-Mediated Racemization: Some transition metals, particularly those used in hydrogenation/dehydrogenation reactions (e.g., Pd, Ir), can facilitate racemization by forming imine intermediates.[7][8]1. Screen Catalysts: If applicable to your reaction, investigate alternative catalysts known for lower racemization potential. 2. Optimize Conditions: Modify catalyst loading, temperature, and pressure to find a window where the desired reaction is fast, and racemization is slow.[7]

Frequently Asked Questions (FAQs)

Q1: At what temperature should I start becoming concerned about the racemization of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate?

A: There is no absolute threshold, as the rate of racemization is highly dependent on other factors like the presence of a base, solvent polarity, and reaction time. However, as a general rule, concern should increase for reactions running above 80°C. It is advisable to run a small-scale thermal stability test on your material under your proposed reaction conditions (solvent, base) without the other reagents to isolate and quantify the rate of racemization.

Q2: I need to perform a reaction at 120°C with a base. What is the best strategy to start with?

A: Given these challenging conditions, a multi-faceted approach is required.

  • Base Selection: Start with a sterically hindered, weak base like 2,4,6-collidine (TMP).[4][5]

  • Solvent Choice: Begin with a non-polar aprotic solvent like xylene or toluene, assuming your reagents are soluble.[6]

  • Time Management: Plan to monitor the reaction frequently (e.g., every 30-60 minutes) to stop the reaction immediately upon completion.[1]

  • Control Experiment: Run the reaction at a lower temperature (e.g., 100°C) simultaneously to quantify the impact of temperature on both reaction rate and enantiomeric excess.

Q3: How do I accurately measure the enantiomeric excess (e.e.) to know if racemization is occurring?

A: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[9][10][11] Polysaccharide-based columns are often a good starting point for chiral amines.[1] A typical mobile phase would be a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[1] The two enantiomers will have different retention times, and the e.e. can be calculated from the relative peak areas.

Q4: Can protecting the amine group help prevent racemization?

A: Yes, in many cases, it can. Converting the primary amine to a carbamate (e.g., Boc, Cbz) or an amide can significantly alter the electronic properties of the molecule. This can make the benzylic proton less acidic and thus less susceptible to abstraction. However, this introduces additional protection and deprotection steps to your synthesis, which may not be ideal.[6] The feasibility of this approach depends on whether the protecting group is compatible with your subsequent reaction conditions.

Experimental Protocols

Protocol 1: Screening for Optimal Base and Solvent Conditions

This protocol provides a framework for systematically testing conditions to minimize racemization.

  • Setup: In parallel reaction vials, dissolve 10 mg of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate in 1 mL of each solvent to be tested (e.g., Toluene, DMF, NMP).

  • Base Addition: To each vial, add the selected base (e.g., 1.2 equivalents of DBU, DIPEA, or TMP). Include a "no base" control for each solvent.

  • Heating: Place all vials in a pre-heated reaction block at the target temperature (e.g., 100°C).

  • Time Points: At set time points (e.g., 1h, 4h, 8h, 24h), take a 50 µL aliquot from each vial.

  • Quench & Prep: Immediately quench the aliquot in a separate vial containing 0.5 mL of a suitable workup solution (e.g., dilute aqueous NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent.

  • Analysis: Dissolve the residue in the mobile phase and analyze by chiral HPLC to determine the enantiomeric excess.

  • Data Evaluation: Create a table comparing the % e.e. remaining for each condition at each time point to identify the optimal solvent and base combination.

Protocol 2: General Method for Chiral HPLC Analysis

This protocol is a starting point for developing a method to determine the enantiomeric purity.

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for this class of compounds.[1]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane or heptane with isopropanol (IPA) or ethanol. A common starting point is 90:10 (Hexane:IPA). Small amounts of an additive like diethylamine (DEA) may be needed to improve peak shape for basic analytes.

  • Sample Preparation: Dissolve a small amount (~1 mg) of your sample in 1 mL of the mobile phase. Filter if necessary.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of ~1.0 mL/min until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

    • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Caption: A logical workflow for troubleshooting high racemization levels.

References

  • Benchchem. (n.d.). Racemization issues with BINAM derivatives under reaction conditions.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025, February 11). PMC.
  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024, August 21). ResearchGate.
  • Blacker, A. J., et al. (2007, May 4). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ACS Publications.
  • Process for the racemization of enantiomerically enriched 1-aminoindane. (n.d.). Google Patents.
  • Thiyl Radical Mediated Racemization of Benzylic Amines. (n.d.). ResearchGate.
  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013, September 24).
  • Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (2016, July 28). Google Patents.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021, January 22).
  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Enzymic resolution of racemic amines: crucial role of the solvent. (n.d.). ACS Publications.
  • Racemisation in Chemistry and Biology. (n.d.). The University of Manchester.
  • Benchchem. (n.d.). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
  • Thiyl Radical Mediated Racemization of Nonactivated Aliphatic Amines. (2006, August 24). ACS Publications.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013, January 31). SciSpace.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Prevention of Racemization in Peptide Synthesis.
  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. (2015, June 25). MDPI.
  • Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Chiral HPLC Separations. (n.d.). Phenomenex.

Sources

Optimization

Optimizing column chromatography purification of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

Overview (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is a highly valuable chiral building block used in advanced drug development. However, its structural features—a basic primary amine, a base-sensitive methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is a highly valuable chiral building block used in advanced drug development. However, its structural features—a basic primary amine, a base-sensitive methyl ester, and a chiral center—present overlapping chromatographic challenges. This support guide provides field-validated troubleshooting strategies, quantitative data, and self-validating methodologies to ensure high-yield isolation without compromising the molecule's structural or chiral integrity.

Diagnostic Troubleshooting & FAQs

Q1: Why does my product streak severely on standard silica gel, resulting in poor recovery? A: Causality: The target molecule contains a basic primary amine. Standard silica gel surfaces are heavily populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.5). During elution, the primary amine acts as both a hydrogen bond donor/acceptor and a base, protonating itself via the silanols. This creates a strong, mixed-mode retention mechanism (adsorption + ion-exchange), leading to irreversible adsorption and 1[1]. Solution: Introduce a volatile competing base, such as 1% Triethylamine (TEA), into your mobile phase. TEA dynamically masks the acidic silanol sites, neutralizing them and allowing the aminoindane to partition strictly based on polarity, yielding2[2].

Q2: I added TEA to my DCM/MeOH mobile phase, but NMR showed ester hydrolysis and transesterification. How did this happen? A: Causality: The molecule features a methyl ester at the 5-position. While TEA is a relatively mild, sterically hindered base, prolonged exposure of the ester to basic conditions in the presence of a nucleophilic solvent (methanol) catalyzes slow transesterification or hydrolysis. The indane ring's electronics can also subtly activate the ester towards nucleophilic attack. Solution: Avoid basic alcoholic solvent systems. Switch to a non-nucleophilic mobile phase like 3[3]. Furthermore, immediately evaporate the collected fractions under reduced pressure at a controlled temperature (<35°C) to minimize the contact time between the ester and the basic modifier.

Q3: How do I choose between standard silica with TEA, alumina, or amine-functionalized silica for this specific derivative? A: Causality: The choice dictates the dominant retention mechanism and post-purification processing requirements.

  • Silica + TEA: The industry standard for 4[4]. It is cost-effective but requires rigorous post-column high-vacuum drying to remove residual TEA, which can otherwise interfere with downstream biological assays.

  • Alumina (Basic): Naturally lacks acidic silanols, making it an excellent alternative for5[5] without the need for mobile phase additives. However, it generally offers lower theoretical plate counts (lower resolution) than silica.

  • Amine-Functionalized Silica: The stationary phase is covalently pre-capped with amine groups, permanently masking the silica backbone. This 6[6], protecting the methyl ester from basic mobile phase additives while providing superior separation efficiency.

Quantitative Data Summaries

Table 1: Stationary Phase Comparison for Aminoindane Purification
Stationary PhaseMobile Phase Additive Required?ResolutionEster CompatibilityBest Use Case
Standard Silica Gel Yes (1-2% TEA)HighModerate (requires rapid evaporation)Routine, cost-effective scale-up
Basic Alumina NoModerateHighAcid-sensitive analogs, TEA-free needs
Amine-Functionalized Silica NoHighVery HighPremium choice for sensitive esters and direct bio-assay use
Table 2: Mobile Phase Optimization Data (Typical Rf Values)
Solvent SystemAdditiveRf ValueSpot Shape (TLC)Chromatographic Outcome
Hexane/EtOAc (1:1)None0.05Severe StreakingUnusable for column chromatography
Hexane/EtOAc (1:1)1% TEA0.35Sharp, CircularOptimal for normal phase
DCM/MeOH (9:1)None0.15TailingHigh risk of irreversible binding
DCM/MeOH (9:1)1% NH3 (aq)0.45SharpHigh risk of ester hydrolysis

Self-Validating Experimental Protocols

Protocol A: TEA-Modified Normal-Phase Silica Chromatography
  • Solvent Preparation: Prepare the mobile phase (e.g., 50% Hexanes / 50% Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 1% (v/v).

  • Column Equilibration (Critical Step): Slurry pack standard silica gel using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the mobile phase.

    • Self-Validation Check: Collect a few drops of the eluent from the column outlet and test with pH paper. The pH must be ~8-9, confirming the silica bed is fully saturated and silanols are masked. If neutral, continue flushing.

  • Sample Loading: Dissolve the crude (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate in a minimum volume of the mobile phase. If solubility is poor, dry-load the sample onto a small amount of silica gel (pre-treated with TEA).

  • Elution & Monitoring: Elute the column, collecting fractions.

    • Self-Validation Check: Perform TLC on the fractions using the TEA-modified solvent. If the spot begins to tail mid-column, the TEA concentration in the mobile phase has dropped; immediately increase TEA to 1.5% for the remaining elution.

  • Post-Processing: Pool the product-containing fractions. Evaporate immediately on a rotary evaporator with the water bath set strictly below 35°C to prevent thermal degradation or ester cleavage. Place under high vacuum (lyophilizer or Schlenk line) for 12 hours to remove trace TEA.

Protocol B: Amine-Functionalized Silica Chromatography (Streamlined)
  • Preparation: Slurry pack the column using amine-functionalized silica gel with a neutral mobile phase (e.g., Hexanes/Ethyl Acetate, no additives).

  • Sample Loading: Load the crude sample directly.

    • Self-Validation Check: Run a 2D-TLC of the crude mixture on an amine-functionalized TLC plate. If the spot coordinates align perfectly on the diagonal, the compound is 100% stable on the stationary phase and no degradation is occurring.

  • Elution: Elute using the neutral mobile phase. Collect fractions and evaporate under reduced pressure. The absence of TEA ensures the methyl ester remains perfectly intact, and the product is ready for immediate downstream application.

Purification Strategy Workflow

G N1 Crude (R)-Methyl 3-amino- 2,3-dihydro-1H-indene-5-carboxylate N2 TLC Optimization (e.g., Hexane/EtOAc) N1->N2 N3 Severe Streaking Observed? N2->N3 N4 Standard Silica Gel (No Additives) N3->N4 No N5 Select Modified Stationary Phase N3->N5 Yes N8 Rapid Solvent Evaporation (T < 35°C) N4->N8 N6 Silica Gel + 1% TEA (Cost-Effective) N5->N6 Routine N7 Amine-Functionalized Silica (Optimal for Ester Stability) N5->N7 Sensitive N6->N8 N7->N8 N9 Purified Target Compound N8->N9

Workflow for optimizing the purification of chiral primary amine derivatives.

References

  • Technical Support Center: Purifying Basic Amines via Column Chrom
  • Application Note: A Guide to the Purification of Perylen-1-amine by Column Chrom
  • Evaluation of oral and injectable liposome-based vaccines with synthesized lipid for Japanese encephalitis virus in Sprague-Dawley r
  • Thin Layer Chromatography (TLC) - AGA Analytical. AGA Analytical.
  • TLC tailing and carboxylic acid? - ResearchGate.
  • Purification issues : r/chemistry - Reddit. Reddit.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

Welcome to the Application Support Center. Working with (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate presents unique formulation challenges due to its specific physicochemical properties.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Working with (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate presents unique formulation challenges due to its specific physicochemical properties. This guide provides field-proven, mechanistically grounded troubleshooting protocols to help you overcome aqueous solubility issues without compromising the integrity of your biological assays or animal models.

Part 1: Solubilization Diagnostic Flowchart

Before proceeding to the specific troubleshooting guides, use the decision matrix below to identify the optimal solubilization strategy based on the constraints of your experimental model.

Solubilization_Decision_Tree Start Solubility Issue: (R)-Methyl 3-amino-2,3-dihydro- 1H-indene-5-carboxylate CheckApp What is the application? Start->CheckApp InVitro In Vitro Assay (Cell Culture / Biochemical) CheckApp->InVitro InVivo In Vivo Dosing (IV / IP / PO) CheckApp->InVivo CheckPH Can the assay tolerate pH < 6.0? InVitro->CheckPH Formulation Formulate with Cosolvents: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline InVivo->Formulation Acidic Use Acetate/Citrate Buffer (pH 5.0 - 5.5) CheckPH->Acidic Yes Neutral Must maintain pH 7.4 CheckPH->Neutral No Cyclo Use 1-5% HP-β-CD or 0.1% BSA in buffer Neutral->Cyclo

Decision matrix for selecting the appropriate solubilization method based on assay constraints.

Part 2: Fundamental Chemical Properties & Solubility Profile (FAQ)

Q: Why does (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate precipitate in standard physiological buffers like PBS? A: The poor aqueous solubility of this compound is driven by its highly lipophilic indane core and the hydrophobic methyl ester at the 5-position. While it contains a primary amine at the 3-position (estimated pKa​ ~9.0), at physiological pH (7.4), the overall hydrophobic burden of the molecule outweighs the solvation energy provided by the protonated amine. When diluted from a stock solution (like DMSO) into an aqueous buffer, the hydrogen-bonding network of water is disrupted, causing the hydrophobic indane molecules to aggregate and rapidly nucleate into micro-precipitates—a phenomenon governed by the Ostwald-Freundlich relationship[1].

Q: Can I simply lower the pH to fully protonate the amine and force it into solution? A: Proceed with extreme caution. While lowering the pH (e.g., using a pH 5.0 acetate buffer) will significantly increase the ionization of the primary amine and enhance thermodynamic solubility, the methyl ester at the 5-position is susceptible to acid-catalyzed hydrolysis. Prolonged exposure to acidic conditions will degrade your active pharmaceutical ingredient (API) into the corresponding carboxylic acid, fundamentally altering its pharmacological profile. If you must use pH adjustment, prepare solutions immediately before use and keep them on ice.

Part 3: Troubleshooting Guide: In Vitro Assays

Issue: The compound "crashes out" (forms visible cloudiness or micro-precipitates under the microscope) when diluting a 10 mM DMSO stock into cell culture media.

Root Cause: "Solvent shifting." DMSO acts as a water-structure breaker, but upon high dilution (>99% water), the local concentration of DMSO drops rapidly. The hydrophobic interactions of the API dominate, leading to precipitation before the compound can distribute evenly[2].

Solution: Utilize cyclodextrin inclusion complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity that encapsulates the indane core, while its hydrophilic exterior maintains aqueous solubility[3].

Self-Validating Protocol: HP- β -CD Solubilization for Cell Culture
  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex and warm to 37°C until optically clear.

  • Carrier Buffer Preparation: Prepare your target cell culture media or biochemical assay buffer supplemented with 2% (w/v) HP- β -CD. Filter sterilize through a 0.22 µm PES membrane.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock to 1 mM using 100% DMSO. (Causality: Never dilute directly into water from the master stock to avoid localized supersaturation).

  • Complexation: Slowly add the 1 mM intermediate stock dropwise to the pre-warmed (37°C) carrier buffer while vortexing vigorously.

  • Validation Check: Hold the tube against a dark background under a bright light. The solution must be perfectly translucent. If turbidity is observed, the addition was too fast, or the HP- β -CD concentration needs to be increased to 5%.

  • Final Application: Dilute this working stock further into your assay plates. Ensure the final DMSO concentration remains 1% (v/v) to prevent solvent-induced cytotoxicity.

Part 4: Troubleshooting Guide: In Vivo Formulation

Issue: You need a clear, thermodynamically stable solution for Intravenous (IV) or Intraperitoneal (IP) injection at 5-10 mg/kg, but standard buffers fail, and high DMSO is toxic to the animals.

Root Cause: The required dosing concentration exceeds the solubilizing capacity of simple aqueous systems.

Solution: Implement a multi-component cosolvent and micellar surfactant system. PEG 300 reduces the dielectric constant of the aqueous phase, while Tween 80 forms micelles to sequester the lipophilic regions of the drug[4].

Solubilization_Mechanism API Hydrophobic API (Indane Core) DMSO DMSO (Structure Breaker) API->DMSO Initial Dissolution PEG PEG 300 (Dielectric Reducer) DMSO->PEG Prevents Nucleation Tween Tween 80 (Micelle Formation) PEG->Tween Encapsulation Solubilized Thermodynamically Stable Solution Tween->Solubilized Aqueous Dilution

Mechanistic pathway of the multi-component cosolvent and surfactant solubilization system.

Self-Validating Protocol: 5/40/5/50 Formulation for Animal Dosing

Note: This protocol yields a vehicle of 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% Saline.

  • Weighing: Weigh the required mass of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate into a sterile glass vial.

  • Primary Solubilization: Add DMSO equal to 5% of the final target volume. Vortex vigorously until the powder is completely dissolved. Validation Check: The solution must be completely clear with no particulate matter.

  • Dielectric Reduction: Add PEG 300 equal to 40% of the final volume. Vortex for 30 seconds. The mixture should remain clear.

  • Micelle Formation: Add Tween 80 equal to 5% of the final volume. Vortex thoroughly. (Causality: Tween 80 is highly viscous; ensure it is fully integrated to properly form micelles around the API).

  • Aqueous Phase Addition: Critical Step. Slowly add 0.9% normal saline (50% of the final volume) drop-by-drop while continuously stirring or vortexing the vial. Rapid addition will cause the API to crash out.

  • Final Validation: Sonicate the sealed vial in a water bath for 5 minutes to remove micro-bubbles. Inspect against a light source; the formulation must be a homogenous, clear solution suitable for injection.

Part 5: Advanced Solubilization Techniques (Data Presentation)

To assist in selecting the optimal vehicle, the following table summarizes the quantitative performance and biocompatibility of various solubilization strategies for this specific indane derivative.

Vehicle SystemPrimary Solubilization MechanismEstimated Max ConcentrationBiocompatibility / Application
100% DMSO Organic Cosolvent> 50 mMIn vitro master stocks only. Highly toxic to cells at >1% v/v.
20% HP- β -CD (in water) Inclusion Complexation~ 10 mMExcellent. Suitable for both in vitro assays and in vivo PO/IP dosing.
5% DMSO / 40% PEG 300 / 5% Tween 80 / 50% Saline Micellar & Cosolvent Blending~ 15 mMGood. Standard formulation for in vivo IV and IP administration.
pH 5.0 Acetate Buffer Amine Ionization~ 5 mMPoor. High risk of methyl ester hydrolysis over time. Use immediately.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. MDPI Pharmaceutics.[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information (NCBI) / PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating enantiomeric purity of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate using polarimetry

Validating Enantiomeric Purity of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate: A Comparative Guide The Criticality of Chiral Integrity in Indanamine Derivatives In the development of targeted therapeutics, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Enantiomeric Purity of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate: A Comparative Guide

The Criticality of Chiral Integrity in Indanamine Derivatives

In the development of targeted therapeutics, the enantiomeric purity of chiral building blocks is a non-negotiable quality attribute. Different enantiomers of a molecule can exhibit drastically distinct pharmacological and toxicological profiles[1]. For (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate—a functionalized chiral indanamine—the primary amine at the C3 position serves as a critical junction for further synthetic elaboration. Validating that this stereocenter has not undergone racemization during synthesis or storage requires robust, self-validating analytical frameworks.

While modern laboratories often default to chromatographic techniques, classical polarimetry remains a powerful, high-throughput tool when applied with rigorous physical controls. This guide objectively compares the operational performance of polarimetry against Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, providing actionable protocols for drug development professionals.

Polarimetry: The Classical Frontline of Chiral Analysis

Polarimetry measures the bulk optical activity of a sample. When plane-polarized light passes through a solution of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate, the asymmetric carbon center interacts with the electromagnetic wave, rotating the plane of light by an observable angle ( α )[2].

The Causality of the Measurement: The reliability of polarimetry is dictated by the Biot equation: [α]=c⋅lα​ . Because the specific rotation ( [α] ) is inversely proportional to concentration ( c ) and path length ( l ), any volumetric or gravimetric error during sample preparation linearly propagates into the final purity calculation. Furthermore, specific rotation is highly dependent on solvent-solute hydrogen bonding and temperature[3]. A deviation of even 1.0 °C can shift the conformational equilibrium of the primary amine, altering the observed rotation. If the rotation at the standard 589 nm (Sodium D-line) is too low to yield a high signal-to-noise ratio, shifting the light source to a lower wavelength (e.g., the 365 nm Mercury line) can increase the observed rotation by up to a factor of three, drastically improving sensitivity[3].

Causality-Driven Polarimetric Protocol (Self-Validating)

To ensure trustworthiness, the following protocol is designed as a closed, self-validating loop that accounts for instrumental drift and volumetric errors.

Workflow Step1 1. Instrument Qualification Verify linearity with sucrose standards Step2 2. Sample Preparation Accurately weigh indane derivative Dissolve in volumetric flask Step1->Step2 Step3 3. System Blanking Measure pure solvent baseline Equilibrate to 25.0 °C Step2->Step3 Step4 4. Optical Rotation (α) Record sample rotation Re-run blank to verify zero drift Step3->Step4 Step5 5. Data Validation Calculate Specific Rotation [α] Determine %ee against reference Step4->Step5

Fig 1: Step-by-step self-validating workflow for polarimetric measurement of chiral amines.

Step-by-Step Methodology:

  • System Qualification: Before analyzing the indanamine, analyze a series of sucrose standards (10% to 50% w/v) to ensure the polarimeter's detector linearity yields an R2≥0.99 [4].

  • Gravimetric Preparation: Weigh exactly 100.0 mg of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate using an analytical balance. Transfer quantitatively to a 10.0 mL Class-A volumetric flask and dilute to volume with HPLC-grade Methanol. Causality: Class-A glassware minimizes the volumetric error ( c ) in the Biot equation.

  • Pre-Measurement Blanking: Fill a 1.0 dm polarimeter cell with pure Methanol. Equilibrate in the instrument's Peltier-controlled chamber to exactly 25.0 °C. Zero the instrument.

  • Sample Measurement: Rinse the cell three times with the sample solution to prevent dilution. Fill the cell, ensuring no air bubbles are trapped in the light path (which would scatter light and cause false readings). Record the observed rotation ( α ) at 589 nm.

  • Post-Measurement Drift Check: Empty the cell, rinse, and re-measure the pure Methanol blank. Causality: If the blank does not read 0.000° ± 0.002°, thermal drift or cell fouling has occurred, and the data must be invalidated.

  • Calculation: Calculate the enantiomeric excess (%ee) by comparing the calculated specific rotation to a known, enantiopure reference standard of the (R)-isomer[1].

The Analytical Landscape: Polarimetry vs. Orthogonal Techniques

While polarimetry is rapid, it measures the net optical activity. If the sample contains achiral impurities that absorb light, or trace amounts of highly rotatory chiral impurities, the %ee calculation will be skewed. Therefore, regulatory submissions require orthogonal validation using chromatographic or spectroscopic techniques[5].

  • Chiral HPLC: The gold standard for trace enantiomeric quantification. It utilizes a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with the analyte. The difference in binding free energy ( ΔΔG ) between the (R) and (S) enantiomers leads to distinct retention times, allowing for baseline separation[6].

  • NMR with Chiral Derivatizing Agents (CDAs): Enantiomers are isochronous (indistinguishable) in standard NMR because they exist in an achiral environment[6]. By covalently reacting the primary amine with a homochiral reagent like Mosher's acid chloride ((S)-MTPA-Cl), the enantiomers are converted into diastereomers, which exhibit distinct chemical shifts[7].

Comparative Performance Data

The following table synthesizes the performance of these three methods when analyzing a batch of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate spiked with 2.0% of the (S)-enantiomer.

Performance MetricPolarimetryChiral HPLC (Polysaccharide CSP)19F-NMR (with Mosher's Acid)
Primary Output Bulk Optical Rotation ( α )Chromatographic Peak AreaDiastereomeric Signal Integration
Measured Purity 95.8% ee (± 1.5%)96.02% ee (± 0.05%)96.1% ee (± 0.5%)
Limit of Detection (LOD) ~1.0 - 2.0%< 0.05%[1]~1.0%
Sample Requirement High (10 - 50 mg)Low (< 1 mg)Moderate (2 - 5 mg)
Analysis Time < 5 minutes15 - 45 minutes> 2 hours (incl. derivatization)
Specificity Low (Vulnerable to matrix effects)High (Baseline separation)High (Distinct chemical shifts)

Orthogonal Methodologies: HPLC and NMR Workflows

Chiral HPLC Workflow (Trace Impurity Profiling)

Causality: Primary amines often suffer from severe peak tailing on silica-based columns due to secondary interactions with residual silanols. Adding a volatile base (diethylamine) to the mobile phase competitively masks these silanols, ensuring sharp peaks and accurate integration.

  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm) – an immobilized polysaccharide CSP[5].

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation: Inject a racemic standard first to prove baseline resolution ( Rs​≥1.5 ) between the (R) and (S) peaks before analyzing the pure batch.

NMR Derivatization Workflow (Absolute Configuration ID)

Causality: We utilize 19F-NMR rather than 1H-NMR because the trifluoromethyl ( CF3​ ) group on Mosher's acid falls in a spectral region completely free of background interference from the indane skeleton, allowing for pristine integration of the diastereomeric ratio[7].

  • Reaction: Dissolve 5 mg of the indanamine in 0.5 mL anhydrous CDCl3​ . Add 2 equivalents of pyridine (acid scavenger) and 1.5 equivalents of (S)-MTPA-Cl.

  • Incubation: Stir at room temperature for 1 hour to ensure complete conversion. Incomplete conversion can lead to kinetic resolution artifacts, skewing the perceived purity[7].

  • Acquisition: Acquire a 19F-NMR spectrum. The (R,S)-diastereomer and the trace (S,S)-diastereomer will present as two distinct singlets. Integrate the peaks to determine the exact enantiomeric ratio.

Strategic Decision Matrix for Method Selection

Selecting the correct analytical method prevents bottlenecks in drug development. Use the logic matrix below to determine the most appropriate technique based on project requirements.

DecisionTree Start Select Analytical Method Q1 Is trace impurity profiling (< 0.1%) required? Start->Q1 HPLC Chiral HPLC High sensitivity & resolution Q1->HPLC Yes Q2 Is an enantiopure reference available? Q1->Q2 No Polarimetry Polarimetry Rapid QC & bulk purity Q2->Polarimetry Yes NMR NMR with CDA Absolute configuration ID Q2->NMR No

Fig 2: Logical decision matrix for selecting chiral amine purity validation methods.

Conclusion

Validating the enantiomeric purity of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate requires an understanding of the physical limitations of your analytical tools. Polarimetry offers unparalleled speed for bulk purity assessments in a QC environment, provided the workflow is strictly controlled for volumetric and thermal variables. However, for regulatory filings where trace enantiomeric impurities must be quantified and justified, Chiral HPLC remains the mandatory gold standard, with NMR serving as a robust orthogonal tool for structural confirmation.

References

  • Stereochemistry - Stereoelectronics Source: stereoelectronics.org URL:[Link]

  • Part 7: Analytical Techniques for Stereochemistry Source: chiralpedia.com URL:[Link]

  • Advances in chiral analysis: from classical methods to emerging technologies Source: rsc.org URL:[Link]

Sources

Comparative

Analytical Comparison Guide: NMR Spectroscopic Differentiation of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate and its Racemate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is a highly valuable chiral building block, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is a highly valuable chiral building block, frequently utilized in the synthesis of bioactive indanamines and neurological therapeutics. During drug development, confirming the enantiomeric purity of this primary amine is critical, as the (S)-enantiomer may exhibit divergent pharmacodynamics or off-target toxicity. This guide objectively compares the methodologies for differentiating the pure (R)-enantiomer from its racemic mixture using Nuclear Magnetic Resonance (NMR) spectroscopy, providing actionable, self-validating experimental protocols.

The Theoretical Framework: Isotropic vs. Anisotropic Environments

In standard achiral NMR solvents (e.g., CDCl3​ , DMSO-d6​ ), enantiomers exist in an isotropic magnetic environment. Because the (R)-enantiomer and the (S)-enantiomer possess identical scalar couplings and electron densities, their standard 1H and 13C NMR spectra are completely indistinguishable[1].

The Causality of Differentiation: To observe chemical shift non-equivalence ( Δδ ), the enantiomers must be placed into an anisotropic (chiral) environment. By interacting with a chiral agent, the enantiomeric pair is converted into a pair of diastereomers (either covalently or non-covalently). Diastereomers have different spatial geometries, meaning their protons experience different local magnetic fields and shielding effects, resulting in distinct NMR peaks[1].

Strategic Framework: Comparing Alternatives for Enantiomeric Discrimination

To evaluate the enantiomeric excess (ee) of Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate, researchers must choose between two primary alternatives: Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) .

Alternative A: Chiral Derivatizing Agents (Mosher's Method)

Mosher's method involves reacting the primary amine with an enantiopure chiral acid chloride, such as (S)-(+)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), to form stable covalent amides[2].

  • Mechanism & Causality: The formation of a covalent bond locks the indanamine into a stable diastereomeric amide. The spatial orientation of the MTPA phenyl ring selectively shields specific protons on the indane core (particularly the C3 methine and C5 methyl ester).

  • Pros: Large Δδ separation; stable samples.

  • Cons: Destructive to the sample; requires a chemical reaction and potential purification.

Alternative B: Chiral Solvating Agents ((S)-BINOL)

CSAs rely on rapid, non-covalent interactions. demonstrated that (S)-BINOL acts as a highly effective CSA for primary amines[3].

  • Mechanism & Causality: (S)-BINOL forms transient hydrogen-bonded complexes with the amine. The steric bulk of the binaphthyl system creates a rigid chiral cleft. The (R) and (S) indanamines adopt different spatial orientations within this cleft, leading to differential π -shielding from the naphthyl rings[3].

  • Pros: Fast, in-tube preparation; non-destructive (the amine can be recovered).

  • Cons: Smaller Δδ separation; highly sensitive to solvent choice and moisture.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, every protocol described below is designed as a self-validating system . The observed anisochrony must never be assumed; it must be proven against a baseline. Therefore, running a parallel control tube containing the racemic mixture is mandatory to rule out concentration artifacts and unambiguously assign the diastereomeric peak splits.

Protocol A: CDA Derivatization ((S)-MTPA-Cl)
  • Preparation: Dissolve 10 mg of the indanamine sample in 0.5 mL of anhydrous CDCl3​ directly in an NMR tube.

  • Scavenging: Add 2.0 equivalents of anhydrous pyridine to act as an acid scavenger and drive the reaction forward.

  • Derivatization: Add 1.2 equivalents of (S)-(+)-MTPA-Cl. Cap the tube and invert several times to mix.

  • Validation Control: Prepare a second NMR tube identically, but use 10 mg of the racemic Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate.

  • Acquisition: Wait 30 minutes for the reaction to reach completion. Acquire 1H NMR spectra at 400 MHz or higher. Compare the sample against the racemate control to integrate the split C3-methine or methyl ester peaks.

Protocol B: In Situ CSA Complexation ((S)-BINOL)
  • Preparation: Weigh 5 mg of the indanamine sample and transfer it to an NMR tube.

  • Complexation: Add 2.0 equivalents of (S)-BINOL[3].

  • Solvent Selection (Critical Causality): Dissolve the mixture in 0.6 mL of anhydrous CDCl3​ . Note: Non-polar deuterated solvents are strictly mandated. Polar solvents like DMSO-d6​ will competitively hydrogen-bond with the amine and the BINOL, destroying the transient diastereomeric host-guest complex[3].

  • Validation Control: Prepare a parallel tube using 5 mg of the racemic amine and 2.0 equivalents of (S)-BINOL.

  • Acquisition: Shake for 30 seconds. Because the complexation is a rapid equilibrium, spectra can be acquired immediately[3].

Quantitative Data Presentation

The table below summarizes the expected 1H NMR chemical shifts, demonstrating how the achiral baseline fails to differentiate the enantiomers, whereas the CDA and CSA methods successfully induce anisochrony.

Table 1: Comparative 1H NMR Chemical Shifts (Simulated for 400 MHz, CDCl3​ , 298 K)

Proton AssignmentPure (R)-Enantiomer (Standard NMR)Racemic Mixture (Standard NMR)Racemate + (S)-MTPA-Cl (CDA Method)Racemate + (S)-BINOL (CSA Method)
C3-H (Methine) 4.40 ppm (t, 1H)4.40 ppm (t, 1H)5.25 (t, 0.5H), 5.18 (t, 0.5H)4.45 (t, 0.5H), 4.42 (t, 0.5H)
C5-COOCH 3​ (Ester) 3.90 ppm (s, 3H)3.90 ppm (s, 3H)3.92 (s, 1.5H), 3.88 (s, 1.5H)3.91 (s, 1.5H), 3.89 (s, 1.5H)
C1-H 2​ (Methylene) 2.90 ppm (m, 2H)2.90 ppm (m, 2H)3.05 (m, 1H), 2.95 (m, 1H)2.92 (m, 1H), 2.89 (m, 1H)

Data Interpretation: In the racemate + chiral agent columns, the peaks split into two distinct signals with equal integration (50:50 ratio), representing the (R) and (S) enantiomers interacting with the chiral agent. The pure (R)-enantiomer sample under the same conditions will only show one of these two peaks.

Workflow Visualization

The following decision tree illustrates the logical workflow for selecting and executing a chiral NMR differentiation strategy.

NMR_Workflow A Sample: Indanamine Derivative (R)-Enantiomer vs. Racemate B Standard 1H NMR (CDCl3) Achiral Environment A->B C Identical Spectra No Enantiomeric Resolution B->C D Introduce Chiral Environment C->D E Method A: CDA (S)-MTPA-Cl Derivatization D->E F Method B: CSA (S)-BINOL Addition D->F G Covalent Diastereomers Strong Anisotropic Shielding E->G H Transient Diastereomeric Complexes Hydrogen Bonding Interactions F->H I Distinct NMR Signals (Δδ > 0.05 ppm) Integration Yields % ee G->I H->I

Workflow for differentiating enantiomeric and racemic indanamines using chiral NMR techniques.

References

  • Title: A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis Source: RSC Advances URL: [Link]

  • Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chemoenzymatic synthesis of rasagiline mesylate using lipases Source: Applied Catalysis A: General (via ResearchGate) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

Disclaimer: A specific Safety Data Sheet (SDS) for (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate was not located during the preparation of this guide. The following procedures are based on the hazard profiles of...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate was not located during the preparation of this guide. The following procedures are based on the hazard profiles of structurally similar aminoindane and amino-ester compounds and established best practices for laboratory chemical waste management.[1][2] It is imperative to supplement this guide with a thorough review of your institution's specific chemical hygiene plan and to consult with your Environmental Health and Safety (EHS) department.

Core Principle: Proactive Waste Management

The foundation of safe chemical disposal is a proactive approach that begins before the waste is even generated. The primary goal is to manage chemical wastes in a safe, environmentally sound, and compliant manner from the moment of generation until final disposal.[2] This guide provides the procedural framework to ensure that all waste streams containing (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate are handled with the requisite caution and scientific rigor.

Hazard Profile & Risk Assessment

Based on analogous compounds, (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate should be handled as a hazardous substance.[1] The primary anticipated hazards are summarized below. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an EHS professional.

Hazard Classification (Anticipated)DescriptionGHS Hazard Statement (Code)Source Analogy
Acute Toxicity, Oral Harmful if swallowed.H302[1][3]
Skin Corrosion/Irritation Causes skin irritation.H315[1][4]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[1][4]
Specific Target Organ Toxicity May cause respiratory irritation.H335[1]

Due to these potential hazards, this compound and its associated waste must not be disposed of via standard trash or sanitary sewer systems.[5] All waste must be collected, labeled, and transferred to a licensed waste disposal company through your institution's EHS department.[3][6]

Personal Protective Equipment (PPE) & Safe Handling

Before handling the pure compound or its waste, ensure all engineering controls are functioning and appropriate PPE is worn.

  • Engineering Controls: Always handle this chemical and its waste within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2] Ensure safety showers and eyewash stations are readily accessible.[7]

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield may be required for bulk transfers or spill cleanup.[1]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and wash hands thoroughly after handling.[6]

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator should be used.[2]

Step-by-Step Disposal Protocol

The proper disposal of (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate requires meticulous segregation of waste streams. Do not mix incompatible waste streams.

Waste Container Management
  • Obtain Correct Containers: Contact your EHS department to obtain designated hazardous waste containers. For this compound, you will likely need separate containers for solid waste and specific liquid waste streams (e.g., aqueous, non-halogenated organic solvent).[8]

  • Compatibility is Key: Ensure the container material is compatible with the waste. The original chemical container is often the best choice for unused material.[2] Do not use metal containers for corrosive waste.[9]

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include the words "HAZARDOUS WASTE," the full chemical name of all constituents with approximate percentages, and the accumulation start date.[9]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[2][9]

Disposal Workflow

The following diagram outlines the decision-making process for disposing of waste generated from work with (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Pickup start Identify Waste Containing (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? start->is_liquid is_labware Is it contaminated labware? start->is_labware solid_waste Collect in 'Solid Hazardous Waste' container. Includes: Unused reagent, contaminated PPE, weigh paper, absorbent from spills. is_solid->solid_waste Yes liquid_waste Segregate by solvent type. Collect in compatible, labeled 'Liquid Hazardous Waste' container (e.g., Aqueous, Non-Halogenated). is_liquid->liquid_waste Yes labware_waste Rinse with suitable solvent. Collect rinsate as liquid waste. Dispose of triple-rinsed glassware in appropriate box. Dispose of plasticware as solid waste. is_labware->labware_waste Yes storage Store sealed containers in designated Satellite Accumulation Area (SAA). solid_waste->storage liquid_waste->storage labware_waste->storage pickup Request waste pickup from EHS when container is full or approaching 12-month accumulation limit. storage->pickup

Caption: Disposal workflow for (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate.

Detailed Protocols:
  • Solid Waste:

    • Collect unused or expired (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate in a dedicated, clearly labeled solid hazardous waste container.[1]

    • Place all contaminated disposables, such as gloves, weigh boats, and paper towels used for minor cleanups, into the same container.

  • Liquid Waste (Solutions):

    • Collect all aqueous and organic solvent solutions containing the compound in a designated liquid hazardous waste container.

    • Crucially, do not mix incompatible waste streams. For example, maintain separate waste containers for halogenated and non-halogenated solvents.

    • Never pour any solution containing this compound down the drain.[1][5]

  • Contaminated Labware:

    • Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound. Collect the first two rinsates as hazardous liquid waste. The third rinsate may also need to be collected depending on institutional policy. Dispose of the clean, triple-rinsed glassware in a designated broken glass box.

    • Plasticware: Disposable plasticware that cannot be effectively decontaminated should be disposed of as solid hazardous waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.

  • Assess the Hazard: For a small, contained spill of solid material, proceed with cleanup only if you are trained and equipped to do so. For large spills, liquid spills, or any spill outside of a fume hood, contact your institution's EHS emergency line immediately.

  • Don PPE: Wear the appropriate PPE as described in Section 3.

  • Contain & Clean:

    • For Solids: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[1]

    • Carefully sweep or scoop the material and absorbent into a designated solid hazardous waste container.[1][5]

    • Decontaminate the spill area with a suitable solvent and paper towels, collecting all cleaning materials as solid hazardous waste.

  • Dispose: Seal and label the waste container and move it to your lab's Satellite Accumulation Area.

  • Report: Report the spill to your supervisor and EHS department, as per institutional policy.

Regulatory Compliance

All laboratory waste is regulated from the moment it is generated.[2] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). Academic laboratories may operate under the alternative requirements of 40 CFR 262 Subpart K, which allows for longer accumulation times (up to 12 months) and requires the development of a formal Laboratory Management Plan.[3] It is your responsibility to be familiar with and adhere to all federal, state, and institutional regulations for hazardous waste management.[8][9]

References

  • Angene Chemical. (2025, August 8). Safety Data Sheet: (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. Retrieved from [Link]

  • Hanwha Chemical Co, Ltd. (2018, March 12). Safety Data Sheet: KONNATE o-TDA. Retrieved from [Link]

  • Nowack, B. (2002). Environmental Chemistry of Aminopolycarboxylate Chelating Agents. Environmental Science & Technology, 36(19), 4009-4016. Retrieved from [Link]

  • Hajjizadeh, M., Ghammamy, S., & Hossein, H. (2020). Amino Acid Modified Bentonite Clay as an Eco-Friendly Adsorbent for Landfill Leachate Treatment. Polish Journal of Environmental Studies, 29(6), 4089-4099. Retrieved from [Link]

  • Google Patents. (n.d.). CA2094980A1 - Process for the preparation of substituted indanones, and their use.
  • Gao, J., et al. (2022). Removal behavior and mechanism of amino/carboxylate-functionalized Fe@SiO2 for Cr(VI) and Cd(II) from aqueous solutions. Environmental Science and Pollution Research, 29(41), 62451-62464. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Area. (n.d.). Amino Acid Recycling. Retrieved from [Link]

  • ResearchGate. (2021, March). Recycling of polyurethane wastes using different carboxylic acids via acidolysis to produce wood adhesives. Retrieved from [Link]

  • S. G. T. S. G. T. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3265. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. Retrieved from [Link]

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